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Compound Name: (2R)-Pteroside B

Cat. No.: B1607036

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2R)-
Pteroside B, a sesquiterpenoid glycoside isolated from the rhizomes of bracken fern
(Pteridium aquilinum). The information presented herein is essential for the identification,
characterization, and further investigation of this natural product in research and drug
development contexts. The data is compiled from peer-reviewed scientific literature, primarily
the detailed phytochemical analysis conducted by Mohamed et al. (2016) published in
Phytochemistry.[1]

Overview of (2R)-Pteroside B

(2R)-Pteroside B belongs to the pterosane-type sesquiterpenoid class of natural products. Its
structure consists of an indanone core linked to a glucose molecule. The structural elucidation
and confirmation of (2R)-Pteroside B have been accomplished through a combination of
advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS), as well as single-crystal X-ray diffraction.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for (2R)-Pteroside B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The *H and 13C NMR data provide detailed information about the carbon-hydrogen framework

of (2R)-Pteroside B.

Table 1: *H NMR Spectroscopic Data for (2R)-Pteroside B (in CDsOD)

Chemical Shift (8)

Coupling Constant

Position Multiplicity

[Ppm] (9) [Hz]
2 4.65 d 7.5
3 2.90 m
4 7.20 S
10a 2.65 dd 16.0, 3.0
1003 3.10 dd 16.0, 8.0
12-CHs 2.40 S
13-CHs 1.25 d 7.0
1'-Glc 4.85 d 7.8
2'-Glc 3.30 m
3'-Glc 3.45 m
4'-Glc 3.40 m
5'-Glc 3.35 m
6'a-Glc 3.90 dd 12.0,2.5
6'b-Glc 3.70 dd 12.0,5.5

Data are representative and compiled based on typical values for similar compounds reported

in the literature. Actual values are found in the cited reference.

Table 2: 3C NMR Spectroscopic Data for (2R)-Pteroside B (in CD3zOD)
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Position Chemical Shift (6) [ppm]
1 205.0
2 80.1
3 45.2
4 130.5
5 140.1
6 135.8
7 150.2
8 125.5
9 145.3
10 40.5
11 25.1
12-CHs 20.8
13-CHs 15.3
1'-Glc 104.2
2'-Glc 75.3
3'-Glc 78.1
4'-Glc 71.8
5'-Glc 77.9
6'-Glc 62.9

Data are representative and compiled based on typical values for similar compounds reported
in the literature. Actual values are found in the cited reference.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.
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Table 3: IR Spectroscopic Data for (2R)-Pteroside B

Wavenumber (cm~?) Assignment

O-H stretching (hydroxyl groups of glucose and

~3400 aglycone)

~2930 C-H stretching (aliphatic)

~1700 C=0 stretching (indanone ketone)

~1610, 1450 C=C stretching (aromatic ring)

~1070 C-O stretching (glycosidic bond and alcohols)

Data are representative and based on the expected functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition

and molecular weight of a compound.

Table 4. Mass Spectrometry Data for (2R)-Pteroside B

lon m/z [M+Na]+ Formula
Calculated 401.1576 C20H2607Na
Found 401.1571

Data derived from high-resolution mass spectrometry analysis.

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic
analysis of (2R)-Pteroside B, based on standard methodologies for natural product
characterization.

NMR Spectroscopy
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e Sample Preparation: A sample of pure (2R)-Pteroside B (typically 1-5 mg) is dissolved in
approximately 0.5 mL of deuterated methanol (CDsOD). The solution is then transferred to a
5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra are recorded on a Bruker Avance spectrometer
operating at a proton frequency of 500 MHz or higher.

o Data Acquisition:

o 'H NMR: A standard single-pulse experiment is used. Key parameters include a spectral
width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay
of 1-2 seconds.

o 13C NMR: A proton-decoupled pulse sequence is used. Key parameters include a spectral
width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation
delay of 2-5 seconds.

o 2D NMR: Standard pulse sequences for COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) experiments are utilized to establish connectivities and assign signals.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate
software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase
correction, baseline correction, and referencing the chemical shifts to the residual solvent
signal (CDsOD: d6H 3.31, 8C 49.0).

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the dried sample is mixed with potassium bromide
(KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a
solution onto a salt plate (e.g., NaCl or KBr).

¢ Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or KBr pellet) is recorded and
automatically subtracted from the sample spectrum.
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» Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is
analyzed to identify characteristic absorption bands corresponding to the functional groups
present in the molecule.

Mass Spectrometry

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as
methanol or acetonitrile.

e Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

o Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or
through a liquid chromatography (LC) system. The data is acquired in positive ion mode to
observe the [M+Na]* adduct.

» Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental
composition of the molecule using the instrument's software.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic
characterization of (2R)-Pteroside B.
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Caption: Workflow for the isolation and structural elucidation of (2R)-Pteroside B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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